Tricalcium;trimagnesium;tetraphosphate

Description

Historical Context and Evolution of Research on Complex Inorganic Phosphates

The journey of understanding complex inorganic phosphates is built upon centuries of foundational chemical discoveries. The story begins with the discovery of phosphorus itself in 1669 by Hennig Brand. nii.ac.jp Early research into phosphates was largely driven by their agricultural importance.

The latter half of the 20th century saw a surge in research into more complex phosphate (B84403) structures, including polyphosphates and mixed-cation phosphates. These materials were investigated for a wide range of applications, from food additives to biomaterials. The development of advanced analytical techniques, such as X-ray diffraction and spectroscopy, enabled researchers to probe the intricate crystal structures and properties of these compounds. acs.orgresearchgate.netnih.govresearchgate.net

Research into tricalcium phosphate (TCP) as a biomaterial for bone regeneration also gained significant traction. nih.govfrontiersin.orgmdpi.com This paved the way for investigations into doped TCPs, where the introduction of other cations, such as magnesium, was explored to enhance their biological and mechanical properties. nih.govfrontiersin.orgmdpi.com It is within this context of modifying and creating novel phosphate-based materials that compounds like Tricalcium;trimagnesium;tetraphosphate emerged as subjects of scientific interest.

Significance of this compound in Advanced Materials Science and Biological Contexts

The primary significance of this compound in advanced materials science lies in its application as a host lattice for phosphors used in white light-emitting diodes (WLEDs). nii.ac.jprsc.orgresearchgate.net Researchers have successfully synthesized Ca₃Mg₃(PO₄)₄ phosphors doped with rare-earth elements like Europium (Eu²⁺) and Manganese (Mn²⁺). rsc.orgresearchgate.net These phosphors exhibit efficient luminescence when excited by near-ultraviolet (UV) light, making them suitable for use in solid-state lighting applications. rsc.orgresearchgate.net The ability to tune the emitted color by co-doping with different ions allows for the creation of white light with a high color rendering index. rsc.orgresearchgate.net

In a biological context, while there is extensive research on magnesium-doped tricalcium phosphate (TCP) for bone regeneration, the specific compound Ca₃Mg₃(PO₄)₄ has not been as thoroughly investigated for such applications. nih.govfrontiersin.orgmdpi.comnih.govulster.ac.uknih.gov The research on magnesium-containing calcium phosphates suggests that the presence of magnesium can enhance the biological performance of these materials, promoting bone healing and angiogenesis. frontiersin.orgnih.govulster.ac.uk However, it is crucial to distinguish the findings related to magnesium-doped TCP from the specific properties of this compound.

A significant point of contention in the academic literature is the very existence of a distinct Ca₃Mg₃(PO₄)₄ phase. Some studies on the mineral stanfieldite, which has a related but different formula (Ca₄Mg₅(PO₄)₆), suggest that the reported Ca₃Mg₃(PO₄)₄ phosphors may, in fact, have the more complex stanfieldite structure. mdpi.com This debate highlights the challenges in the synthesis and characterization of these complex mixed-cation phosphates. mdpi.com

Current Research Frontiers and Unaddressed Challenges Pertaining to this compound

Current research on materials identified as this compound is predominantly focused on optimizing their luminescent properties for WLEDs. rsc.orgresearchgate.net Key areas of investigation include:

Enhancing Luminescence Efficiency: Researchers are exploring different dopant concentrations and co-doping strategies to improve the quantum efficiency and brightness of the phosphors. rsc.orgresearchgate.net

Improving Thermal Stability: The performance of phosphors at elevated operating temperatures is critical for the longevity of LEDs. Studies are underway to enhance the thermal stability of Ca₃Mg₃(PO₄)₄-based phosphors.

Developing Novel Synthesis Methods: While the solid-state reaction method is commonly used, researchers are investigating other synthesis routes to achieve better control over particle size, morphology, and purity. ijcrt.org

The most significant unaddressed challenge is the definitive determination of the crystal structure and stoichiometry of the luminescent material reported as Ca₃Mg₃(PO₄)₄. mdpi.com Resolving the discrepancy with the stanfieldite structure is crucial for a fundamental understanding of its properties and for guiding the rational design of new materials. mdpi.com

Other challenges include:

A thorough investigation into the potential biomedical applications of this specific compound, moving beyond the more general studies of magnesium-doped TCPs.

Understanding the precise role of magnesium in the crystal structure and its influence on the material's properties.

Scope and Research Objectives for Advanced Studies on this compound

Future advanced studies on this compound should be designed to address the current gaps in knowledge. The primary research objectives should include:

Definitive Structural Elucidation: Employing advanced crystallographic techniques, such as single-crystal X-ray diffraction, to unequivocally determine the crystal structure and stoichiometry of the synthesized material. This will either confirm the existence of the Ca₃Mg₃(PO₄)₄ phase or identify it as a different compound, such as stanfieldite.

In-depth Property Characterization: A comprehensive investigation of the material's physical and chemical properties, including its thermal, mechanical, and optical characteristics.

Exploration of Novel Applications: Moving beyond luminescence, research should explore other potential applications, such as in bioceramics for bone tissue engineering, catalysis, or as a component in composite materials. frontiersin.orgnih.govulster.ac.uk

Computational Modeling: Utilizing theoretical calculations to model the crystal structure, predict properties, and understand the effects of doping on the electronic and optical behavior of the material.

By pursuing these research objectives, the scientific community can gain a more complete and accurate understanding of this compound, which will be instrumental in unlocking its full potential in various technological and biomedical fields.

Data Tables

Table 1: Crystallographic Data Reported for Ca₃Mg₃(PO₄)₄

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C12/c1 (15) |

| a (Å) | 22.841 |

| b (Å) | 9.994 |

| c (Å) | 17.088 |

| β (°) | 99.63 |

| Cell Volume (ų) | 3845.76 |

Source: ResearchGate. Note: The existence of this specific crystal structure is debated in the literature. researchgate.net

Table 2: Luminescence Properties of Eu²⁺ and Mn²⁺ Doped Ca₃Mg₃(PO₄)₄ Phosphors

| Dopant | Excitation Wavelength Range (nm) | Emission Peak(s) (nm) | Emitted Color |

| Eu²⁺ | 200 - 430 | ~461 | Blue |

| Mn²⁺ | 200 - 430 | ~600 | Orange-Red |

| Eu²⁺, Mn²⁺ (co-doped) | 200 - 430 | Combination of blue and orange-red | White |

Source: RSC Publishing. These properties are key to their application in WLEDs. rsc.org

Properties

Molecular Formula |

Ca3Mg3O16P4 |

|---|---|

Molecular Weight |

573.04 g/mol |

IUPAC Name |

tricalcium;trimagnesium;tetraphosphate |

InChI |

InChI=1S/3Ca.3Mg.4H3O4P/c;;;;;;4*1-5(2,3)4/h;;;;;;4*(H3,1,2,3,4)/q6*+2;;;;/p-12 |

InChI Key |

IWNKKDWMULTERO-UHFFFAOYSA-B |

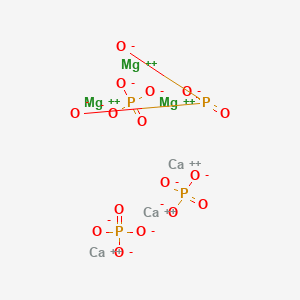

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Ca+2].[Ca+2].[Ca+2] |

Origin of Product |

United States |

Methodologies for Synthesis and Preparation of Tricalcium;trimagnesium;tetraphosphate

Solid-State Reaction Techniques for Tricalcium;trimagnesium;tetraphosphate

Solid-state reaction is a conventional and widely used method for synthesizing ceramic materials like Mg-β-TCP. This technique involves the high-temperature reaction of solid precursors to form the desired compound. Key steps include the careful selection and mixing of raw materials, followed by heat treatment at elevated temperatures. nih.gov

The solid-state synthesis of Mg-β-TCP typically begins with a mixture of calcium and phosphate (B84403) precursors, along with a magnesium source. Common starting materials include calcium carbonate (CaCO₃), dicalcium phosphate anhydrous (DCPA, CaHPO₄), and magnesium oxide (MgO). nih.gov The powders are intimately mixed, often for several hours, to ensure homogeneity. researchgate.net This is followed by a calcination step, which is a high-temperature heat treatment to initiate the chemical reaction and form the desired phase. For instance, a mixture of calcium carbonate and calcium phosphate dibasic powders can be calcined at 1050°C. researchgate.net The resulting TCP powder is then mixed with a specific amount of MgO in a solvent like ethanol (B145695), dried, and processed further. researchgate.net

Optimization of the protocol involves adjusting the stoichiometry of the precursors, the mixing duration, and the calcination temperature and time. The addition of magnesium is a critical optimization parameter as it plays a significant role in stabilizing the β-phase of tricalcium phosphate at higher temperatures. elsevier.es The β- to α-phase transformation of TCP, which occurs at around 1125°C, can be problematic during sintering as it involves a large lattice expansion that can cause microcracks. researchgate.net Doping with magnesium ions increases this transition temperature, allowing for sintering at higher temperatures to achieve better densification and mechanical properties. elsevier.esresearchgate.net Studies have shown that with just 1 mol% of MgO doping, the β-TCP phase can be stabilized at temperatures exceeding 1500°C. researchgate.net

| Parameter | Description | Typical Values/Ranges | Source(s) |

|---|---|---|---|

| Calcium Precursor | Source of calcium for the reaction. | Calcium Carbonate (CaCO₃), Dicalcium Phosphate Anhydrous (CaHPO₄) | researchgate.netresearchgate.net |

| Magnesium Precursor | Source of magnesium for doping. | Magnesium Oxide (MgO) | nih.govresearchgate.net |

| Mixing/Milling Time | Duration for homogenizing the precursor powders. | 2 - 6 hours | researchgate.net |

| Calcination Temperature | Initial heat treatment to form TCP. | 1000°C - 1300°C | researchgate.net |

| Calcination Time | Duration of the initial heat treatment. | ~2 hours | researchgate.net |

Following calcination and doping, the powder is typically pressed into a desired shape, such as a disk or block, using a uniaxial press. researchgate.net This "green body" is then sintered at a high temperature to cause the particles to bond together, resulting in a dense, solid material. The sintering temperature is a crucial parameter; for Mg-doped TCP, it is often around 1250°C. researchgate.netelsevier.es The duration of sintering also affects the final properties, with typical times being around 2 hours. researchgate.netelsevier.es

The pressure used to form the green body significantly impacts the final density of the ceramic. For instance, increasing the compaction pressure from 60 MPa to 150 MPa can increase the relative density of the sintered Mg-β-TCP ceramic from approximately 93% to 99%. nih.gov The heating and cooling rates during the sintering process can also influence the final microstructure and phase composition. nih.gov It has been demonstrated that the presence of magnesium in the TCP lattice can promote the reconversion of any high-temperature α-phase back to the more desirable β-phase, even upon fast cooling. nih.gov

| Parameter | Description | Typical Values/Ranges | Source(s) |

|---|---|---|---|

| Pressing Pressure | Pressure applied to form the green body before sintering. | 145 - 150 MPa | researchgate.netnih.gov |

| Sintering Temperature | Temperature for densification of the pressed powder. | 1250°C | researchgate.netelsevier.es |

| Sintering Time | Duration of the sintering process. | 2 hours | researchgate.netelsevier.es |

| Mg Dopant Concentration | Amount of magnesium incorporated. | 1 wt% - 3 mol% | researchgate.netnih.gov |

| Resulting Phase | The primary crystalline phase after sintering. | β-TCP | researchgate.netelsevier.es |

Solution-Based Synthesis Approaches for this compound Precursors

Solution-based methods offer an alternative to solid-state reactions, often allowing for better control over particle size, morphology, and homogeneity at lower temperatures. These methods involve the precipitation of a precursor material from a solution, which is then typically heat-treated to form the final compound.

The precipitation is typically carried out at a controlled temperature, for example, 40°C, and a specific pH, often around 9, which is achieved by the addition of a base. The resulting precipitate is an amorphous or poorly crystalline precursor, often a magnesium-doped calcium-deficient apatite. This precursor is then aged in the mother liquor for a period, typically 24 hours, washed, filtered, and dried. A final calcination step at a temperature of 850°C for about 12 hours is then used to transform the precursor into crystalline Mg-doped β-TCP. Precise control of pH is crucial as it influences the composition and phase of the precipitate.

| Parameter | Description | Typical Values/Ranges | Source(s) |

|---|---|---|---|

| Calcium Precursor | Source of calcium ions in solution. | Calcium Hydroxide (B78521) (Ca(OH)₂), Calcium Nitrate (B79036) (Ca(NO₃)₂) | |

| Magnesium Precursor | Source of magnesium ions in solution. | Magnesium Chloride (MgCl₂·6H₂O) | |

| Phosphorus Precursor | Source of phosphate ions in solution. | Phosphoric Acid (H₃PO₄) | |

| (Ca+Mg)/P Molar Ratio | Stoichiometric ratio in the precursor solution. | 1.50 | |

| pH | Acidity/alkalinity of the solution during precipitation. | ~9 | |

| Aging Time | Duration the precipitate is left in the mother liquor. | 24 hours | |

| Calcination Temperature | Temperature to crystallize the precursor. | 850°C |

Hydrothermal synthesis is a method that utilizes high-temperature and high-pressure water to facilitate the crystallization of materials. nih.gov This technique can be used to synthesize crystalline phases that are not stable at their melting points. researchgate.net For the preparation of Mg-β-TCP, a hydrothermal process can be applied to either synthesize the material directly or to modify existing β-TCP particles by incorporating magnesium. researchgate.net

In one approach, commercially available β-TCP particles can be treated in a magnesium-containing solution under hydrothermal conditions. researchgate.net For example, β-TCP particles can be placed in a solution containing 0.2 M sodium hydroxide (NaOH) and 5 mM magnesium oxide (MgO) and heated to 150°C for 3 hours in a high-pressure reactor. researchgate.net This process facilitates the incorporation of magnesium onto the surface and into the lattice of the β-TCP particles without forming new crystalline phases. The hydrothermal method is advantageous for producing highly crystalline materials. nih.gov

| Parameter | Description | Typical Values/Ranges | Source(s) |

|---|---|---|---|

| Starting Material | The initial phosphate material. | β-TCP particles | researchgate.net |

| Magnesium Source | The source of magnesium for incorporation. | Magnesium Oxide (MgO) | researchgate.net |

| Solvent/Medium | The liquid phase for the hydrothermal reaction. | 0.2 M Sodium Hydroxide (NaOH) solution | researchgate.net |

| Temperature | The reaction temperature inside the autoclave. | 150°C | researchgate.net |

| Time | The duration of the hydrothermal treatment. | 3 hours | researchgate.net |

The sol-gel method is a versatile wet-chemical technique used to produce ceramic and glass materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. mdpi.com This process allows for the synthesis of materials with high purity and homogeneity at relatively low temperatures.

In the synthesis of Mg-β-TCP, calcium and phosphorus precursors, such as calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) and phosphorus pentoxide (P₂O₅) respectively, are dissolved in a suitable solvent. A magnesium precursor, like magnesium nitrate, is also added to the solution. researchgate.net The solution undergoes hydrolysis and polycondensation reactions to form a sol, which then evolves into a gel-like network. The pH is often controlled, for example, by using ammonia (B1221849), to facilitate gelation. researchgate.net

After the gel is formed, it is typically aged and then dried at a low temperature, such as 40-100°C, to remove the solvent. researchgate.netelsevier.es The resulting dried gel, or xerogel, is then calcined at a higher temperature, generally between 800°C and 900°C, to burn off organic residuals and crystallize the material into the desired β-TCP phase. researchgate.net The sol-gel method is particularly useful for producing nanosized particles and nanostructures. researchgate.net

| Parameter | Description | Typical Values/Ranges | Source(s) |

|---|---|---|---|

| Calcium Precursor | Source of calcium for the sol. | Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O) | researchgate.net |

| Phosphorus Precursor | Source of phosphorus for the sol. | Phosphorus Pentoxide (P₂O₅), Di-ammonium Hydrogen Phosphate ((NH₄)₂HPO₄) | researchgate.net |

| Magnesium Precursor | Source of magnesium for doping. | Magnesium Nitrate (Mg(NO₃)₂) | researchgate.net |

| Drying Temperature | Temperature for removing solvent from the gel. | 40°C - 100°C | researchgate.netelsevier.es |

| Calcination Temperature | Temperature for crystallization of the xerogel. | 800°C - 900°C | researchgate.net |

Non-Conventional Synthesis Methods for this compound

While the conventional solid-state method is commonly employed for the synthesis of complex phosphates like this compound, several non-conventional methods offer advantages such as faster reaction times, lower synthesis temperatures, and improved product homogeneity.

Microwave-assisted synthesis utilizes microwave energy to heat the reactants. This method can significantly accelerate the reaction rates due to efficient and uniform heating. The process typically involves the following steps:

Precursor Preparation : Soluble salts of calcium, magnesium, and a phosphate source are dissolved in a suitable solvent, often water or ethylene (B1197577) glycol, to create a homogeneous solution.

Microwave Irradiation : The precursor solution is placed in a microwave reactor and subjected to microwave irradiation at a controlled power and for a specific duration. For instance, in the synthesis of similar phosphate nanospheres, a power of 600 W for 15 minutes has been utilized. mdpi.com

Product Formation : The rapid heating promotes the nucleation and growth of the desired phosphate compound.

Post-Processing : The resulting precipitate is filtered, washed with deionized water and ethanol to remove any unreacted precursors or byproducts, and then dried.

This technique offers the potential for producing fine, uniform particles with high purity in a much shorter time compared to conventional heating methods. nih.gov

Combustion synthesis, also known as self-propagating high-temperature synthesis (SHS), is a rapid and energy-efficient method. It involves an exothermic reaction between an oxidizer (like metal nitrates) and a fuel (such as urea, glycine, or citric acid).

The general procedure for combustion synthesis of a complex phosphate can be outlined as follows:

Precursor Mixture : Stoichiometric amounts of calcium nitrate, magnesium nitrate, and a phosphate precursor (e.g., ammonium (B1175870) dihydrogen phosphate) are mixed with a fuel in an aqueous solution.

Initiation of Combustion : The mixture is heated to a temperature that initiates the combustion reaction. This is often done by placing the vessel in a preheated furnace.

Reaction Propagation : Once initiated, a self-sustaining, exothermic reaction propagates through the mixture, converting the precursors into the final product in a matter of minutes. The process is characterized by the evolution of large volumes of gases, resulting in a voluminous, foamy, and often nanocrystalline product. cuneyttas.com

Product Collection : The resulting powder is typically fine and may require subsequent calcination to improve crystallinity and remove any residual organic matter.

A notable advantage of this method is the in-situ generation of heat, which reduces the need for external energy sources and can produce materials with high surface areas. ias.ac.in

Mechanochemical synthesis involves the use of mechanical energy, typically through ball milling, to induce chemical reactions and structural changes. This solvent-free method is considered a green chemistry approach.

The process for mechanochemical synthesis would generally involve:

Reactant Milling : High-purity powders of calcium, magnesium, and phosphate precursors are placed in a high-energy ball mill.

Mechanical Activation : The milling process involves repeated fracturing and cold-welding of the powder particles, which leads to intimate mixing at the atomic level and can initiate a solid-state reaction at room temperature or with minimal heating.

Phase Formation : The intense mechanical energy facilitates the formation of the this compound phase directly in the milling vial.

Post-Milling Treatment : The resulting product may be amorphous or nanocrystalline and might require a subsequent annealing step at a relatively low temperature to enhance crystallinity.

Mechanochemical routes can overcome the kinetic barriers of solid-state reactions, allowing for the synthesis of materials that may be difficult to obtain through conventional thermal methods. beilstein-journals.org

Control of Stoichiometry, Phase Purity, and Crystallinity in this compound Synthesis

Achieving the desired material properties for this compound hinges on the precise control over its stoichiometry, phase purity, and crystallinity during synthesis.

Stoichiometry Control : The stoichiometry of the final product is primarily determined by the molar ratios of the starting materials. For the synthesis of Ca₃Mg₃(PO₄)₄, a precise molar ratio of calcium, magnesium, and phosphate precursors must be used. For example, in a solid-state reaction, high-purity CaCO₃, MgO, and (NH₄)₂HPO₄ are weighed in the exact stoichiometric ratio. researchgate.netrsc.org Any deviation from this ratio can lead to the formation of secondary phases.

Phase Purity : The formation of a single-phase Ca₃Mg₃(PO₄)₄ is highly dependent on the reaction temperature and duration. In solid-state synthesis, the reactants are typically heated at high temperatures (e.g., 1200°C) for several hours to ensure complete reaction and the formation of the desired crystal structure. researchgate.netrsc.org The use of intermediate grinding steps can also promote homogeneity and lead to a purer final product. X-ray diffraction (XRD) is the primary technique used to verify the phase purity of the synthesized powder.

Crystallinity Control : The crystallinity of the synthesized material is influenced by the synthesis method and post-synthesis heat treatment.

Solid-state reactions generally yield highly crystalline products due to the high temperatures involved.

Microwave-assisted and combustion synthesis can produce nanocrystalline or even amorphous materials, which may require subsequent calcination at elevated temperatures to improve their crystallinity. The calcination temperature and time are critical parameters that need to be optimized. For instance, calcination at temperatures ranging from 700°C to 1100°C is common for phosphate ceramics.

The following table summarizes the influence of synthesis parameters on material properties:

| Synthesis Parameter | Effect on Stoichiometry | Effect on Phase Purity | Effect on Crystallinity |

| Precursor Ratio | Direct control | High impact; incorrect ratios lead to impurities | Minor |

| Reaction Temperature | Indirect; affects reaction completion | Critical; determines stable phase formation | High impact; higher temperatures generally increase crystallinity |

| Reaction Time | Indirect; affects reaction completion | Important for reaction completion and phase equilibrium | Increases with longer duration at high temperatures |

| Heating/Cooling Rate | Minor | Can influence phase selection in some systems | Can affect grain size and defect concentration |

| Atmosphere | Can be important if redox-sensitive precursors are used | Can influence phase stability | Minor |

Post-Synthesis Treatment and Modification of this compound Materials

After the initial synthesis, this compound materials often undergo post-synthesis treatments to refine their properties.

Washing and Drying : For wet-chemical synthesis routes like microwave-assisted or sol-gel methods, the synthesized powder is typically washed to remove residual ions and byproducts. This is followed by drying in an oven, usually at a temperature between 60°C and 120°C, to remove the solvent.

Calcination/Annealing : This is a crucial step for materials synthesized via combustion, mechanochemical, or wet-chemical routes. Calcination at high temperatures is performed to:

Remove any residual organic components or volatile impurities.

Induce crystallization or improve the crystallinity of the material.

Promote the formation of the thermodynamically stable phase.

The temperature and duration of calcination must be carefully controlled to achieve the desired crystal phase and particle size. For many phosphate-based ceramics, annealing is carried out at temperatures above 800°C.

Milling/Grinding : To control the particle size and size distribution of the final powder, milling or grinding is often employed. This can be done using an agate mortar and pestle for small batches or through ball milling for larger quantities or to achieve finer particle sizes. This step is particularly important for preparing powders for subsequent processing, such as forming ceramic bodies.

Surface Modification : While not extensively reported for this specific compound, the surface of phosphate ceramic powders can be modified to enhance their properties for specific applications. This could involve coating the particles with bioactive molecules or other inorganic phases. Such modifications are typically performed after the primary synthesis and characterization of the bulk material.

Advanced Structural Elucidation and Characterization of Tricalcium;trimagnesium;tetraphosphate

X-ray Diffraction (XRD) Analysis for Crystal Structure Determination of Tricalcium;trimagnesium;tetraphosphate

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. It provides detailed information about the atomic arrangement, lattice parameters, and phase composition. For magnesium-substituted tricalcium phosphate (B84403), XRD analysis confirms its structural characteristics and the effects of magnesium incorporation. The compound typically crystallizes in the rhombohedral R3c structure. nanobioletters.comresearchgate.net The substitution of magnesium for calcium in the β-TCP structure leads to a reduction in the cell parameters. nanobioletters.comresearchgate.net

The Rietveld method is a powerful analytical procedure used to refine the crystal structure of a material by fitting a calculated diffraction pattern to an experimental one. mgcub.ac.in This refinement allows for the precise determination of lattice parameters, atomic positions, and site occupancy factors.

For Mg-β-TCP, Rietveld analysis reveals that the incorporation of Mg²⁺ ions, which have a smaller ionic radius (0.72 Å) than Ca²⁺ ions (1.00 Å), causes a contraction in the lattice parameters. nanobioletters.com Studies have shown that Mg²⁺ preferentially substitutes Ca²⁺ at specific crystallographic sites, primarily the six-coordinated Ca(5) site and, to a lesser extent, the nine-coordinated Ca(4) site. nanobioletters.combiointerfaceresearch.com The full occupation of the Ca(5) site by magnesium corresponds to a Mg/(Ca+Mg) ratio of 9.5%. nanobioletters.com The refinement results indicate that magnesium is distributed over these two sites. researchgate.net This substitution induces a reduction in the unit cell constants. nanobioletters.comresearchgate.net

Below is a table summarizing typical lattice parameters and agreement factors obtained from Rietveld refinement of a magnesium-substituted β-TCP sample.

| Parameter | Value |

|---|---|

| Crystal System | Rhombohedral |

| Space Group | R3c |

| Lattice Parameter 'a' (Å) | 10.3560 |

| Lattice Parameter 'c' (Å) | 37.1718 |

| Cell Volume (ų) | 3452.44 |

Data derived from a study on Mg-β-TCP with a 0.09 Mg/(Ca+Mg) ratio. nanobioletters.comresearchgate.net

The refinement also determines the atomic occupancy of each site. For instance, in one study, the analysis led to the stoichiometric formula Ca₂.₇₂(Mg₀.₂₈)(PO₄)₂, where magnesium occupancy was refined at the Ca(4) and Ca(5) sites. nanobioletters.comresearchgate.net

Tricalcium phosphate exists in several polymorphic forms, with the most common being the low-temperature β-TCP and the high-temperature α-TCP. vu.ltwikipedia.orgpatsnap.com XRD is the definitive method for identifying which polymorph is present. The diffraction pattern of Mg-substituted TCP is typically matched with the standard JCPDS (Joint Committee on Powder Diffraction Standards) card for β-TCP (e.g., JCPDS #09-0169) or magnesium whitlockite (B577102) (JCPDS #13-0404). nanobioletters.comresearchgate.netresearchgate.net

The synthesis conditions, particularly the calcination temperature and the presence of ionic substituents like magnesium, play a crucial role in stabilizing a specific polymorph. vu.lt The incorporation of magnesium is known to stabilize the β-TCP structure, preventing its transformation to the α-phase at higher temperatures. biointerfaceresearch.com XRD patterns confirm that with appropriate synthesis methods, a pure Mg-β-TCP phase can be obtained without significant secondary phases like calcium pyrophosphate. nanobioletters.comresearchgate.net However, some studies have noted that at higher magnesium concentrations, an expansion of the lattice can occur, which is considered unusual and may suggest Mg²⁺ occupying interstitial sites. biointerfaceresearch.com

Spectroscopic Investigations of this compound

Spectroscopic techniques probe the vibrational and electronic properties of a material, offering complementary information to XRD about its structure and bonding.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a compound by measuring the absorption of infrared radiation. In the case of this compound, the FTIR spectrum is dominated by the vibrational modes of the phosphate (PO₄³⁻) tetrahedra. researchgate.net

The primary vibrational modes observed are:

ν₃ (Asymmetric Stretching): A strong and broad band typically observed in the 1000–1132 cm⁻¹ region. researchgate.netresearchgate.netnih.gov

ν₁ (Symmetric Stretching): A band appearing around 960 cm⁻¹. researchgate.netresearchgate.net

ν₄ (O-P-O Bending): Two distinct peaks observed around 560 cm⁻¹ and 607 cm⁻¹. researchgate.netresearchgate.netnih.gov

The presence of these characteristic bands confirms the phosphate groups within the β-TCP structure. researchgate.net The positions and shapes of these bands can be influenced by the local environment, including the presence of substituting cations like Mg²⁺. mdpi.com

The following table details the characteristic FTIR absorption bands for the phosphate groups in Mg-β-TCP.

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν₃ (PO₄³⁻) | ~1041 - 1132 | Asymmetric stretching |

| ν₁ (PO₄³⁻) | ~960 | Symmetric stretching |

| ν₄ (PO₄³⁻) | ~560 and ~607 | O-P-O Bending |

Data compiled from multiple sources. researchgate.netresearchgate.netnih.gov

Raman spectroscopy, like FTIR, probes the vibrational modes of a molecule. It is particularly sensitive to the symmetric vibrations of non-polar bonds, making it an excellent tool for fingerprinting the phosphate groups in ceramic materials. scirp.org

For β-TCP, the Raman spectrum provides a clear structural signature. The most intense band is the symmetric stretching (ν₁) of the P-O bonds in the PO₄³⁻ tetrahedron, which appears as a sharp peak around 960-970 cm⁻¹. nih.govresearchgate.net Other characteristic bands include:

ν₃ (Asymmetric Stretching): Observed at lower intensity in the 1015–1090 cm⁻¹ range. nih.gov

ν₄ and ν₂ (Bending Modes): Found at lower wavenumbers, such as 592 cm⁻¹ and 432 cm⁻¹, which are characteristic of the apatite-like structure. scirp.orgscirp.org

The following table summarizes the key Raman shifts observed for β-TCP.

| Vibrational Mode | Raman Shift (cm⁻¹) | Description |

|---|---|---|

| ν₁ (PO₄³⁻) | ~960 - 970 | Symmetric P-O stretching |

| ν₃ (PO₄³⁻) | ~1015 - 1090 | Asymmetric P-O stretching |

| ν₄ (PO₄³⁻) | ~592 | O-P-O Bending |

| ν₂ (PO₄³⁻) | ~432 | O-P-O Bending |

Data compiled from multiple sources. nih.govscirp.orgscirp.org

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides atomic-level information about the local chemical environment and connectivity of specific nuclei. researchgate.netscispace.com For this compound, NMR studies focus on the ³¹P, ²⁵Mg, and ⁴³Ca nuclei.

³¹P NMR: Phosphorus-31 is a spin-1/2 nucleus with 100% natural abundance, making it highly suitable for NMR analysis. The ³¹P MAS (Magic Angle Spinning) NMR spectrum of β-TCP is complex due to the presence of multiple, crystallographically distinct phosphate sites in the unit cell. researchgate.net The spectrum typically consists of several overlapping resonances. researchgate.netresearchgate.net The chemical shifts provide detailed information about the different phosphate environments. nih.gov The substitution of Ca²⁺ by Mg²⁺ can induce changes in the ³¹P NMR spectrum, reflecting the altered local structure around the phosphate groups. researchgate.net

²⁵Mg NMR: Characterizing the local environment of magnesium is crucial for understanding its structural role. However, ²⁵Mg NMR is challenging due to the nucleus's low natural abundance (10.0%) and large quadrupole moment. acs.org High magnetic fields are often required to obtain well-resolved spectra. acs.org ²⁵Mg NMR can distinguish between different coordination environments of Mg²⁺, such as the distorted five-coordinate and more symmetric six-coordinate sites found in various magnesium phosphates. acs.org For Mg-β-TCP, this technique can confirm the occupancy of Mg²⁺ in the Ca(5) (six-coordinate) and other sites.

⁴³Ca NMR: Similar to ²⁵Mg, ⁴³Ca NMR is challenging due to very low natural abundance (0.135%) and a quadrupole moment. Despite these difficulties, ⁴³Ca NMR can provide direct insight into the different calcium environments within the crystal lattice, which is essential for understanding the effects of magnesium substitution. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. academie-sciences.fr For calcium phosphate-based materials, XPS provides critical information about the surface chemistry, which governs interactions with biological environments.

Analysis of calcium phosphate compounds reveals characteristic binding energies for the constituent elements. researchgate.netrsc.org The XPS spectrum for a calcium phosphate material typically shows major peaks corresponding to calcium (Ca), phosphorus (P), and oxygen (O). researchgate.net The high-resolution spectrum of the Ca 2p region often displays a doublet (Ca 2p3/2 and Ca 2p1/2) which is indicative of calcium in an inorganic calcium-oxygen compound. academie-sciences.frresearchgate.net The precise binding energy of the Ca 2p3/2 peak can differentiate between calcium bonded to phosphate groups (around 347 eV) and calcium in phases like calcium oxide (around 346.5 eV). academie-sciences.fr

In the context of this compound, XPS is invaluable for confirming the presence and oxidation state of magnesium on the material's surface. Studies on similar magnesium-containing calcium phosphate coatings have used XPS to confirm that magnesium is incorporated into the coating structure. laurentian.ca The technique can also quantify the surface atomic ratios, such as (Ca+Mg)/P, which may differ from the bulk stoichiometry and is crucial for predicting the material's reactivity and dissolution behavior. rsc.org

| Element | Orbital | Typical Binding Energy (eV) | Information Provided |

|---|---|---|---|

| Calcium (Ca) | 2p3/2 | ~347.0 | Confirms presence of Ca, chemical environment (e.g., bonded to phosphate). academie-sciences.fr |

| Phosphorus (P) | 2p | ~133.0 | Confirms presence of P in a phosphate environment. researchgate.net |

| Oxygen (O) | 1s | ~531.0 | Indicates oxygen in phosphate groups (PO43-). researchgate.net |

| Magnesium (Mg) | 2p | ~50.0 | Confirms presence and incorporation of Mg. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Defect Chemistry

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is a highly sensitive method for studying paramagnetic centers, such as transition metal impurities, free radicals, and crystal lattice defects.

Pure, stoichiometric calcium phosphates, including tricalcium phosphate, are typically diamagnetic and therefore EPR-silent. nih.gov The utility of EPR in characterizing these materials arises from its ability to detect and identify paramagnetic impurities or intentionally introduced dopants. nih.govacs.org For instance, trace amounts of impurity ions like manganese (Mn2+) or iron (Fe3+) can be readily detected and quantified. nih.gov

EPR is particularly powerful for investigating the "defect chemistry" of this compound. The introduction of magnesium into the tricalcium phosphate lattice can create subtle structural changes and defects. While Mg2+ itself is not paramagnetic, its presence can influence the local environment of other paramagnetic species. Furthermore, defects can be intentionally induced, for example through irradiation, creating paramagnetic centers that act as probes of their local environment. nih.govresearchgate.net By analyzing the EPR spectra of these probes, information about the structure, symmetry of the crystal lattice sites, and the location of dopants or impurities can be elucidated. acs.orgresearchgate.net For example, studies on synthetic tricalcium phosphate have used EPR to identify unintentional nitrogen-containing impurity centers, providing insights into the material's synthesis and processing history. researchgate.net

Electron Microscopy Techniques for Microstructure and Nanostructure Analysis of this compound

Electron microscopy is a cornerstone for the characterization of materials, providing direct visualization of their microstructure and nanostructure.

Scanning Electron Microscopy (SEM) for Morphology and Particle Size

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography, morphology, and particle size of this compound powders and ceramics. ekb.egresearchgate.net SEM analysis provides detailed images of the material's surface features, including particle shape, size distribution, degree of agglomeration, and porosity. researchgate.net

For synthesized powders, SEM can reveal whether the particles are, for example, nano-sized, spherical, needle-like, or plate-like. nih.gov The morphology is heavily dependent on the synthesis method and subsequent processing, such as calcination temperature. ekb.eg For instance, it has been observed in similar calcium phosphate systems that as the calcination temperature increases, the particle size also tends to increase, and the particles may sinter together. ekb.eg In magnesium-substituted tricalcium phosphate, SEM is used to compare the microstructure of the granules to their unsubstituted counterparts, assessing features like surface texture and internal porosity. researchgate.net For sintered ceramics, SEM images can reveal the grain structure, the extent of densification, the presence of microporosity, and the distribution of different phases. researchgate.netnih.gov

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Crystallography

Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, enabling the investigation of the nanoscale features of this compound. TEM is used to visualize the internal structure of the material, including individual crystallites, grain boundaries, and lattice defects. nih.gov

By operating in diffraction mode (Selected Area Electron Diffraction or SAED), TEM can be used to determine the crystallographic structure of nano-sized regions of the material. This is crucial for phase identification, especially in multiphasic or poorly crystalline samples where X-ray diffraction may provide broad or ambiguous results. rsc.org For example, TEM studies on the hydrolysis products of alpha-tricalcium phosphate have been used to identify the presence of different apatite phases at the single-crystal level. rsc.org TEM is also instrumental in studying dissolution and reprecipitation phenomena, revealing how bioceramics transform and how new crystalline phases, such as bone-like apatite, form on their surfaces. nih.gov

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

Energy-Dispersive X-ray Spectroscopy (EDS, also sometimes referred to as EDX or EDAX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. nih.gov It is typically integrated with an SEM or TEM. When the electron beam of the microscope strikes the sample, it generates characteristic X-rays from the elements present. The EDS detector measures the energy and intensity of these X-rays to identify the elements and their relative abundance.

For this compound, EDS is essential for confirming the local elemental composition. It verifies the presence of Ca, Mg, P, and O in the analyzed region. mdpi.com A key application is elemental mapping, which provides a visual representation of the spatial distribution of these elements across the sample's surface. researchgate.net This is particularly important for assessing the homogeneity of the magnesium distribution within the tricalcium phosphate matrix. nih.gov EDS can detect any phase segregation or the presence of secondary phases with different elemental compositions. mdpi.com Quantitative EDS analysis can also be used to determine the local (Ca+Mg)/P atomic ratio, which is a critical parameter for calcium phosphate biomaterials. researchgate.net

Thermal Analysis of this compound

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the effect of temperature on the properties of this compound. These methods provide information on phase transitions, thermal stability, and decomposition processes.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For hydrated calcium phosphate materials, TGA curves typically show an initial mass loss at temperatures up to around 200°C, corresponding to the removal of physically adsorbed and loosely bound water. mdpi.com Further mass loss at higher temperatures can indicate the decomposition of other components or the release of chemically bound water. mdpi.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal events such as phase transitions. A critical transition for tricalcium phosphate is the transformation from the low-temperature β-TCP phase to the high-temperature α-TCP phase, which occurs at temperatures typically above 1100°C. researchgate.net This transformation is significant as it can affect the material's properties and performance. Research has shown that the incorporation of magnesium ions can stabilize the β-TCP structure, increasing the temperature at which the β-to-α phase transformation occurs. researchgate.net This stabilizing effect is a key aspect of the material's characterization, as it influences the maximum temperature that can be used for sintering the ceramic without inducing unwanted phase changes. researchgate.net

| Technique | Temperature Range (°C) | Observed Event | Significance |

|---|---|---|---|

| TGA | 25 - 200 | Mass loss | Removal of adsorbed/hydrated water. mdpi.com |

| DSC/DTA | > 1100 | Endothermic peak | β-TCP to α-TCP phase transition. Mg substitution can increase this temperature. researchgate.net |

Thermogravimetric Analysis (TGA) for Decomposition Pathways

No specific TGA data for this compound is available in the reviewed literature.

Differential Scanning Calorimetry (DSC) for Phase Transitions

No specific DSC data for this compound is available in the reviewed literature.

Porosity and Surface Area Characterization of this compound Materials

No specific BET surface area data for this compound is available in the reviewed literature.

No specific nitrogen adsorption-desorption isotherm data for this compound is available in the reviewed literature.

Fundamental Chemical Reactivity and Dissolution Behavior of Tricalcium;trimagnesium;tetraphosphate

Solubility and Dissolution Kinetics in Aqueous Environments

The solubility of β-MgTCP is strongly dependent on the pH of the surrounding aqueous environment. nih.gov In general, like other calcium phosphate (B84403) materials, its solubility increases significantly as the pH decreases (i.e., under more acidic conditions). nih.gov The dissolution process in acidic solutions is a key characteristic of calcium orthophosphates. nih.gov

Research has shown that the concentration of (Ca+Mg) in a solution, which reflects the solubility of β-MgTCP, decreases at higher pH values. nih.gov Comparative studies with other calcium phosphates, such as hydroxyapatite (B223615) (HAp), reveal that the relative solubility is pH-dependent. For instance, β-MgTCP with a magnesium content of 10.1 mol% exhibits a lower solubility than HAp at a pH below 6.0, but it is more soluble than HAp above this pH level. nih.govnih.gov At a pH between 4 and 5, the solubility of pure β-TCP is comparable to that of HAp. researchgate.net At physiological pH, β-TCP does not readily dissolve in body fluids; this process requires cell activity that produces a localized acidic environment. wikipedia.org

Table 1: pH-Dependent Solubility of Magnesium-Substituted β-Tricalcium Phosphate (β-MgTCP) Compared to Hydroxyapatite (HAp)

| pH Value | Relative Solubility of β-MgTCP (10.1 mol% Mg) vs. HAp | General Solubility Trend |

|---|---|---|

| < 6.0 | Lower than HAp researchgate.netnih.gov | Increases |

| ~ 6.0 | Approximately equal to HAp nih.gov | - |

| > 6.0 | Higher than HAp nih.gov | Decreases |

| 5.0 - 7.5 | Inversely proportional to pH researcher.life | Decreases with increasing pH |

In biological fluids, the dissolution behavior is complex. At the near-neutral pH typical of most body fluids (around 7.4), β-MgTCP exhibits low solubility. wikipedia.org Significant degradation or resorption in a biological setting is not a simple dissolution process but is mediated by cellular activities. researchgate.net Cells, such as osteoclasts, can create localized acidic microenvironments that significantly increase the dissolution rate of the material. wikipedia.orgresearchgate.net

Interaction with Specific Ions, Complexing Agents, and Macromolecules

The surface of magnesium-substituted β-tricalcium phosphate can interact with a variety of chemical species. The interaction with dissolved ions is often governed by an ion-exchange mechanism. researchgate.net Studies on various calcium and magnesium phosphates show they can sorb divalent and trivalent metal ions from solution, with the exchange capacity depending on the specific ion. researchgate.net For instance, synthetic hydroxyapatites exhibit a selectivity for metallic cations in the order of Cd²⁺, Zn²⁺ > Ni²⁺ > Ba²⁺, Mg²⁺. researchgate.net

Macromolecules can adsorb onto the surface, altering the surface chemistry and reactivity. This adsorption can change the dissolution kinetics from being mass-transfer-limited to surface-reaction-limited. researchgate.net In biological systems, the presence of magnesium at the material interface has been shown to stabilize it, thereby improving the attachment and growth of cells. nih.gov

Degradation Mechanisms and Stability under Varied Chemical Conditions

The primary degradation mechanism for β-MgTCP is chemical dissolution, which is highly accelerated under acidic conditions. nih.gov The stability of the compound is significantly enhanced by the incorporation of magnesium. When Mg²⁺ ions substitute for Ca²⁺ ions in the β-TCP crystal lattice, the lattice parameters are reduced, leading to a more stable structure and lower solubility. researchgate.net

The thermal stability of β-TCP is also improved by magnesium doping. Pure β-TCP can undergo a phase transformation to α-tricalcium phosphate (α-TCP) at high temperatures (above 1120 °C). researchgate.net The α-form is less dense, more soluble, and more biodegradable than the β-form. wikipedia.org The addition of magnesium stabilizes the β-TCP phase at high temperatures, delaying or preventing this transformation and the associated micro-cracking that can compromise mechanical strength. nih.govresearchgate.net

Under specific chemical conditions, such as exposure to sulfate (B86663) ions, other degradation pathways can occur. For example, interactions between magnesium sulfate and calcium-containing materials can lead to the formation of gypsum, altering the material's structure and properties. mdpi.com

Surface Chemistry and Adsorption Phenomena on Tricalcium;trimagnesium;tetraphosphate Surfaces

The interaction between β-MgTCP and its environment occurs at the material's surface. The surface chemistry is complex and supports the adsorption of various species. Ab initio studies on α-TCP, a related polymorph, show that its surfaces can adsorb water molecules, which may also dissociate upon adsorption. nih.gov This suggests that the surface of β-MgTCP is likely reactive and can be hydroxylated in aqueous environments.

The surface can also adsorb other ions and molecules. Calcium atoms can be strongly chemisorbed, and other species like silicate (B1173343) fragments can interact with surface phosphate groups. nih.gov The adsorption of specific ions can passivate the surface, as seen when phosphate ions adsorb onto calcite, inhibiting further dissolution. researchgate.net This surface reactivity is critical for biological interactions, where the presence of magnesium is thought to stabilize the cell-material interface, promoting better cell response. nih.gov The adsorption of macromolecules, such as proteins from biological fluids, is a key initial step that mediates subsequent cellular interactions.

Table 2: Summary of Interactions and Stability Factors

| Factor | Effect on this compound | Reference |

|---|---|---|

| Decreasing pH | Increases solubility and degradation rate | nih.govnih.gov |

| Magnesium Content | Increases structural and thermal stability; decreases solubility | researchgate.netresearchgate.net |

| Divalent/Trivalent Cations | Can be sorbed via ion-exchange mechanism | researchgate.net |

| Complexing Agents (e.g., Citrate) | May form surface complexes, altering dissolution | researchgate.net |

| Adsorbed Phosphate Ions | Can inhibit dissolution | researchgate.net |

| Adsorbed Water | Can dissociate on the material surface | nih.gov |

Theoretical and Computational Investigations of Tricalcium;trimagnesium;tetraphosphate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron configuration) of many-body systems, such as atoms, molecules, and condensed phases. By calculating the electronic properties, DFT can elucidate the nature of chemical bonding and predict material characteristics.

While specific DFT calculations for Ca₃Mg₃(PO₄)₄ are not prominent in the literature, studies on magnesium-doped β-TCP provide a relevant analogue for understanding its electronic characteristics. aps.orgresearchgate.net DFT calculations on β-TCP have been performed using methods like the full potential linear augmented plane wave (FPLAPW) with various approximations, including the local density approximation (LDA) and generalized gradient approximation (GGA). researchgate.net

These analyses for β-TCP reveal it to be a wide band-gap insulator. researchgate.net The calculated band gap values vary with the approximation used, but consistently indicate insulating behavior. researchgate.net The analysis of the density of states (DOS) further shows that the top of the valence band is primarily composed of oxygen p-states, while the bottom of the conduction band is dominated by calcium d-states. This suggests that the chemical bonding in the phosphate (B84403) framework has a significant ionic character, with a degree of covalent contribution within the phosphate (PO₄) groups. researchgate.net For Ca₃Mg₃(PO₄)₄, a similar insulating nature with a large band gap would be expected, with the electronic structure influenced by the orbitals of calcium, magnesium, phosphorus, and oxygen.

Table 1: Representative Calculated Electronic Properties for β-Tricalcium Phosphate (β-TCP) via DFT (Note: Data is for β-TCP as an analogue for Ca₃Mg₃(PO₄)₄)

| Computational Method | Calculated Band Gap (eV) | Predominant Valence Band Character | Predominant Conduction Band Character |

|---|---|---|---|

| LDA | 5.5 researchgate.net | O 2p states | Ca 3d states |

| GGA | 5.9 researchgate.net | O 2p states | Ca 3d states |

Point defects, such as vacancies (missing atoms) and interstitials (extra atoms), fundamentally influence a material's properties. DFT calculations are crucial for determining the formation energy of these defects, which dictates their concentration and stability within the crystal lattice.

In studies of β-TCP, first-principles calculations have been used to investigate the substitution of calcium ions (Ca²⁺) with other divalent cations like magnesium (Mg²⁺). researchgate.net These calculations reveal that there are multiple, non-equivalent Ca sites within the β-TCP structure, and dopant ions show a strong preference for specific sites based on factors like ionic radius and local coordination environment. researchgate.netresearchgate.net For instance, the smaller Mg²⁺ ion energetically favors substitution at the six-coordinated Ca(5) site in the β-TCP lattice. researchgate.netresearchgate.net The calculations also show that such substitutions can have negative formation energies at specific sites, indicating that the presence of magnesium can thermodynamically stabilize the β-TCP structure. researchgate.net

For the stoichiometric compound Ca₃Mg₃(PO₄)₄, which has a defined crystal structure with specific sites for both Ca²⁺ and Mg²⁺, DFT could be used to calculate the formation energies of various intrinsic point defects. researchgate.net These would include calcium vacancies (VCa), magnesium vacancies (VMg), oxygen vacancies (VO), and antisite defects where a Ca²⁺ ion occupies a Mg²⁺ site (CaMg) or vice-versa (MgCa). Understanding the energetics of these defects is key to controlling the material's properties during synthesis and application.

Table 2: Calculated Site Preference for Divalent Cation Substitution in β-TCP (Note: This illustrates the methodology applicable to defect studies in Ca₃Mg₃(PO₄)₄)

| Dopant Ion | Preferred Substitution Site in β-TCP | Rationale |

|---|---|---|

| Mg²⁺ | Ca(5) site researchgate.netresearchgate.net | Smaller ionic radius fits well in the six-fold coordination site. researchgate.net |

| Zn²⁺ | Ca(5) site researchgate.netresearchgate.net | Similar preference to Mg²⁺ due to small ionic radius. researchgate.net |

| Sr²⁺ | Ca(3) and Ca(4) sites researchgate.net | Larger ionic radius favors sites with higher coordination numbers. |

Molecular Dynamics (MD) Simulations for Atomic-Level Behavior

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of atomic-level processes, including diffusion and ion transport, which are often inaccessible through direct experimentation. rsc.org

While specific MD simulations elucidating diffusion pathways within the Ca₃Mg₃(PO₄)₄ lattice have not been reported, the methodology has been applied to other phosphate-based materials used in applications like batteries and bone cements. rsc.orgrsc.orgmdpi.com In these studies, MD simulations are used to map the potential energy landscape experienced by a diffusing ion.

By tracking the trajectory of ions at various temperatures, researchers can identify the lowest energy pathways for migration through the crystal lattice. The simulations can calculate key parameters like the activation energy for diffusion, which is the energy barrier an ion must overcome to hop from one lattice site to another. rsc.org For a complex structure like Ca₃Mg₃(PO₄)₄, which contains multiple cation sites, MD simulations could predict the mobility of Ca²⁺ and Mg²⁺ ions, determine whether diffusion is isotropic or anisotropic (direction-dependent), and identify the specific interstitial sites and vacancy-mediated hops that constitute the diffusion mechanism. researchgate.netrsc.org

Ion exchange is critical in applications where a material interacts with a surrounding fluid, such as in bioceramics or ion sensors. MD simulations can model the solid-liquid interface to provide an atomistic understanding of how ions from a solution can exchange with ions in the material's lattice. The simulations can reveal the step-by-step mechanism of this process, including the initial adsorption of ions onto the surface, their subsequent incorporation into the lattice, and the release of native ions from the material into the solution. This provides insights into the kinetics and thermodynamics of the exchange process, which are vital for designing materials with controlled ion-release or sequestration properties.

Preclinical and in Vitro Biological Interactions of Tricalcium;trimagnesium;tetraphosphate

Biocompatibility Assessments with Cellular Systems (Excluding Clinical Human Trials)

Biocompatibility is a primary determinant of a biomaterial's success. For tricalcium;trimagnesium;tetraphosphate, this is often evaluated by examining its effects on various cell types that are critical to tissue regeneration, particularly bone.

Studies on magnesium-modified β-tricalcium phosphate (B84403) (β-TCP), a closely related material, have demonstrated excellent biocompatibility and an enhancement of cell viability and proliferation. The hydrothermal addition of magnesium oxide (MgO) to β-TCP surfaces has been shown to improve its biocompatibility without altering surface roughness. nih.govnih.gov This modification enhances cell viability and proliferation, which is crucial for bone regeneration. nih.govnih.gov

Research involving MG-63 osteoblast-like cells cultured with magnesium-modified β-TCP showed a statistically significant improvement in cell proliferation compared to cells cultured with untreated β-TCP and control cells. nih.govnih.gov By day 21, the cells cultured with untreated β-TCP also showed significantly more proliferation than control cells. nih.gov In another study, silver (Ag) and magnesium (Mg) co-doped β-TCP nanoparticles were synthesized. The viability of human osteoblast cells in the presence of 15 mol.% Mg2+ ions increased by about 25.3% compared to the silver-doped sample, indicating significant biocompatibility. researchgate.net

Furthermore, magnesium-coated β-TCP surfaces have been shown to elicit better cellular responses in terms of proliferation at 5 days in MTT assays when compared to uncoated β-TCP. chosunobr.org Magnesium depletion can lead to cellular growth inhibition due to a reduction in DNA, RNA, and protein synthesis, highlighting the importance of magnesium in cell proliferation. nih.gov Composites of β-TCP reinforced with a biodegradable iron-magnesium metallic phase have also been found to be biocompatible for the growth and survival of human osteoblast monocultures and human osteoblast-endothelial cell co-cultures. mdpi.com

Table 1: Summary of Cell Viability and Proliferation Studies on Magnesium-Doped/Coated β-Tricalcium Phosphate

| Cell Type | Material | Key Findings | Reference |

|---|---|---|---|

| MG-63 Osteoblast-like Cells | Magnesium-modified β-TCP | Statistically significant improvement in cell proliferation compared to untreated β-TCP and control. | nih.govnih.gov |

| Human Osteoblasts | Silver and Magnesium co-doped β-TCP nanoparticles | Cell viability increased by approximately 25.3% with 15 mol.% Mg2+ compared to silver-doped samples. | researchgate.net |

| Osteoblastic Cells | Magnesium-coated β-TCP | Significantly better cellular proliferation at 5 days compared to uncoated β-TCP. | chosunobr.org |

| Human Osteoblasts and Endothelial Cells | β-TCP with Iron-Magnesium metallic phase | Biocompatible for the growth and survival of both cell types. | mdpi.com |

Cell adhesion and morphology are critical indicators of cellular response to a biomaterial's surface. Studies have shown that magnesium doping of β-TCP can positively influence these aspects. For instance, magnesium can promote the adhesion of osteoblasts. aip.org

In studies using RAW 264.7 monocyte cells, which can differentiate into osteoclasts, spontaneous adhesion to magnesium-doped β-TCP substrates was observed, with cellular microextensions indicating good cellular adhesion. nih.gov While the initial attachment of monocytes was similar across different doped TCP samples, subsequent morphological changes varied. nih.gov On magnesium-doped β-TCP, monocytes were found to proliferate extensively without significant formation of osteoclast-like cells, in contrast to strontium-doped TCP where giant, flat cells resembling osteoclasts were observed. nih.gov This suggests that magnesium doping may slow down osteoclastogenesis. nih.gov

The surface topography of a material also plays a crucial role in cell adhesion. While specific studies on the micro-topography of this compound are limited, it is known that nano-rough and micro-patterned surfaces can influence the morphology of lamellipodia, filopodia, and focal adhesions of osteoblast-like cells, thereby affecting cell adhesion forces. researchgate.net

Table 2: Observations on Cell Adhesion and Morphology

| Cell Type | Substrate | Observations | Reference |

|---|---|---|---|

| RAW 264.7 Monocytes | Magnesium-doped β-TCP | Spontaneous cell adhesion with good microextensions. Extensive proliferation with no significant osteoclast-like cell formation. | nih.gov |

| Osteoblasts | Magnesium-doped Calcium Phosphate | Magnesium doping can promote the adhesion of osteoblasts. | aip.org |

In Vitro Mineralization and Bioactivity Studies in Simulated Physiological Fluids

The bioactivity of a biomaterial is often assessed by its ability to form a bone-like apatite layer on its surface when immersed in simulated body fluid (SBF). This apatite layer is believed to facilitate a strong bond between the implant and the host bone tissue.

When calcium phosphate-based materials are degraded, they release ions that can become supersaturated with respect to biological apatite, leading to the formation of apatite nanocrystals on the material's surface. chosunobr.org For magnesium-containing β-TCP, immersion in simulated physiological fluids like Hank's solution has been shown to result in the formation of a bone-like apatite layer on the surface. researchgate.net This process is influenced by the release of ions from the material, which can accelerate cement hardening and apatite formation. mdpi.com The presence of magnesium can enhance the accumulation of calcium- and phosphorus-containing compounds, which contributes to the generation of a new apatite phase. mdpi.com

The release of ions from this compound is a key factor in its biological activity. The degradation of the material leads to the release of calcium, magnesium, and phosphate ions into the surrounding biological media. nih.gov Studies on magnesium-doped β-TCP scaffolds have shown that the concentration of magnesium ions released is positively correlated with the ratio of magnesium in the material. nih.gov As the soaking time in media increases, the concentration of magnesium ions may gradually reduce. nih.gov The release of these ions plays an important role in cellular processes and the formation of new bone. aip.orgmdpi.com The solubility and, consequently, the ion release rate of magnesium-containing β-TCP can be controlled by adjusting the magnesium content. nih.gov

Table 3: Ion Release Characteristics in Biological Media

| Ion | Observation | Reference |

|---|---|---|

| Magnesium (Mg²⁺) | Release is positively correlated with the magnesium content in the material. Concentration may decrease over time in static culture. | nih.gov |

| Calcium (Ca²⁺) | Released during material degradation, contributing to apatite formation. | mdpi.com |

| Phosphate (PO₄³⁻) | Released during material degradation, contributing to apatite formation. | mdpi.com |

Interactions with Biological Macromolecules (e.g., proteins, enzymes, nucleic acids)

When a biomaterial is introduced into the body, it immediately interacts with a variety of biological macromolecules, which influences subsequent cellular responses.

The adsorption of proteins onto the surface of calcium phosphate ceramics is a critical step in determining their biological properties. nih.gov This protein layer influences cellular attachment, proliferation, and differentiation. nih.gov The porous structure of calcium phosphate materials can affect protein adsorption, with porous structures leading to multi-layer adsorption. nih.gov Magnesium substitution in hydroxyapatite (B223615) can increase the electrostatic interactions between the material and proteins like bovine serum albumin (BSA). researchgate.net

The constituent ions of this compound, namely calcium and magnesium, are known to interact with nucleic acids. Both calcium and magnesium ions can bind to the phosphate backbone and bases of DNA, with differing affinities and binding characteristics. nih.gov These interactions are crucial for the stabilization and function of nucleic acids. nih.govresearchgate.net For instance, magnesium is essential for DNA folding and functional activity. researchgate.net

Regarding enzymes, magnesium ions are known to play a role in the activity of various enzymes, including alkaline phosphatase, which is a key marker of osteogenic differentiation. mdpi.com The release of magnesium from the biomaterial can, therefore, influence enzymatic activities in the local environment.

Osteoinductivity and Osteoconductivity in Controlled In Vitro and Ex Vivo Models (Excluding Clinical Human Trials)

The capacity of a biomaterial to support bone formation is defined by two key properties: osteoconductivity, the ability to act as a scaffold for bone growth, and osteoinductivity, the ability to stimulate the differentiation of progenitor cells into bone-forming osteoblasts. nih.gov Magnesium-modified β-tricalcium phosphate (β-TCP), a material closely related to this compound, has been extensively studied in preclinical models for these properties.

In vitro studies have demonstrated that the addition of magnesium to β-TCP enhances the proliferation and osteogenic differentiation of various cell lines. mdpi.comnih.gov For instance, human osteoblast-like cells (MG-63) cultured in media containing magnesium-modified β-TCP showed significantly increased proliferation at 1, 7, and 21 days compared to cells cultured with unmodified β-TCP. nih.gov Specifically, cell proliferation was reported as 144.45%, 168.92%, and 709.88% on days 1, 7, and 21, respectively, for the magnesium-modified group. nih.gov Furthermore, these cells exhibited improved alkaline phosphatase (ALP) activity, a key marker of osteoblast differentiation, and an upregulation of bone sialoprotein. mdpi.comnih.gov Similarly, studies using bone marrow stromal cells (BMSCs) have shown improved proliferation and ALP activity when cultured with specific granule sizes of β-TCP. researchgate.net The material acts as a biocompatible scaffold, promoting cell adhesion and migration, which are crucial early steps in bone regeneration. nih.govfrontiersin.org

Ex vivo and in vivo animal models, which are essential for evaluating tissue-level responses, have corroborated these in vitro findings. In rabbit calvarial defect models, magnesium-modified β-TCP demonstrated enhanced new bone formation compared to control defects and those filled with unmodified β-TCP at 2, 6, and 8 weeks post-implantation. mdpi.comnih.gov This suggests that the material is not only biocompatible but also actively promotes bone regeneration by osteoconduction. mdpi.comnih.gov Studies in rat calvarial defects also confirmed that β-TCP-based materials act as effective space maintainers for bone formation. nih.gov The controlled degradation of these materials is synchronized with the rate of new bone formation, providing a stable environment for tissue regeneration. nih.govnih.gov The introduction of magnesium appears to enhance these osteoconductive properties without negatively altering the material's surface structure. mdpi.comnih.gov

Table 1: Summary of In Vitro and Ex Vivo Osteoinductivity & Osteoconductivity Findings

| Model System | Cell/Tissue Type | Key Findings | Reference(s) |

|---|---|---|---|

| In Vitro | MG-63 Osteoblast-like Cells | Enhanced cell proliferation and viability; Increased Alkaline Phosphatase (ALP) activity; Upregulation of bone sialoprotein. | mdpi.comnih.gov |

| In Vitro | MC3T3-E1 Osteoblast Precursors | Good biocompatibility, supporting cell adhesion and proliferation. | frontiersin.org |

| In Vitro | Bone Marrow Stromal Cells (BMSCs) | Improved cell proliferation and ALP activity. | researchgate.netnih.gov |

| Ex Vivo (Rabbit Calvaria) | Bone Tissue | Significantly more new bone formation compared to controls at 2, 6, and 8 weeks. | mdpi.comnih.gov |

| Ex Vivo (Rat Calvaria) | Bone Tissue | Material acts as an osteoconductive space maintainer for bone regeneration. | nih.gov |

Immunomodulatory Effects on Immune Cells in Preclinical Models (Excluding Clinical Human Trials)

The interaction between a biomaterial and the host immune system is critical to its success as an implant. This field, known as osteoimmunology, explores how biomaterials can modulate the immune response to favor bone regeneration over chronic inflammation. nih.gov Preclinical studies indicate that magnesium-containing tricalcium phosphates possess favorable immunomodulatory properties. nih.gov

The initial response to an implanted biomaterial involves the recruitment of immune cells, particularly monocytes that differentiate into macrophages. frontiersin.org The phenotype of these macrophages can significantly influence the healing outcome. A pro-inflammatory (M1) phenotype can lead to fibrous encapsulation and implant failure, whereas an anti-inflammatory and pro-regenerative (M2) phenotype supports tissue repair. In vitro studies have shown that magnesium-modified β-TCP can influence this balance. nih.gov

When macrophages were exposed to magnesium scaffolds coated with β-TCP, they were observed to switch towards the M2 phenotype. nih.gov This shift is significant because M2 macrophages are known to secrete anti-inflammatory cytokines and growth factors that promote tissue healing and osteogenesis. nih.govfrontiersin.org The study noted that this phenotypic switch might be due to the inhibition of the toll-like receptor (TLR) signaling pathway, a key pathway in inflammatory responses. nih.gov Furthermore, macrophages exposed to these materials showed significantly upregulated expression of Vascular Endothelial Growth Factor (VEGF) and Bone Morphogenetic Protein 2 (BMP-2). nih.gov Both VEGF, which is crucial for angiogenesis (the formation of new blood vessels), and BMP-2, a potent osteoinductive factor, are vital for successful bone regeneration. nih.govnih.gov This macrophage-mediated response was shown to subsequently enhance the osteogenic differentiation of bone marrow stromal cells, demonstrating a clear link between the immune response and bone formation. nih.gov

Table 2: Summary of Preclinical Immunomodulatory Effects

| Cell Type | Preclinical Model | Observed Effects | Potential Mechanism | Reference(s) |

|---|---|---|---|---|

| Macrophages | In Vitro Co-culture | Polarization towards M2 (pro-regenerative) phenotype. | Inhibition of Toll-like receptor (TLR) signaling pathway. | nih.gov |

| Macrophages | In Vitro Culture with Mg/β-TCP scaffolds | Upregulation of Vascular Endothelial Growth Factor (VEGF). | Promotion of angiogenesis. | nih.gov |

| Macrophages | In Vitro Culture with Mg/β-TCP scaffolds | Upregulation of Bone Morphogenetic Protein 2 (BMP-2). | Enhanced osteoinductive signaling. | nih.gov |

| Bone Marrow Stromal Cells (BMSCs) | In Vitro Macrophage-mediated co-culture | Enhanced osteogenic differentiation. | Indirect effect via macrophage-secreted factors. | nih.gov |

Advanced Material Science Applications of Tricalcium;trimagnesium;tetraphosphate

Tricalcium Magnesium Phosphate (B84403) Composites in Bioceramics and Composites

The integration of magnesium into a tricalcium phosphate matrix yields bioceramics and composites with tailored properties for medical applications. Magnesium's presence can influence the material's degradation rate, mechanical integrity, and biological response, making it a critical component in the design of advanced bioceramics. Research has focused on creating composite materials where TCP and magnesium, either as a dopant, a distinct phase, or an alloy component, are combined to create synergistic effects. For instance, the addition of magnesium to TCP can improve densification behavior and increase compressive strength significantly. researchgate.netwsu.edu Furthermore, magnesium substitution in the TCP lattice can stabilize the β-TCP phase, preventing its transformation to the more soluble α-TCP phase at high temperatures, which is crucial for controlling the resorption rate of an implant. wsu.eduresearchgate.net

Porous Scaffolds for Tissue Engineering (Material Design and Fabrication Aspects Only)

In tissue engineering, the design and fabrication of porous scaffolds are critical for guiding tissue regeneration. The ideal scaffold should possess an interconnected porous structure that facilitates cell migration, nutrient transport, and vascularization. mdpi.com Tricalcium magnesium phosphate composites are extensively explored for this purpose.

Material Design: The design of these scaffolds involves creating a multi-stage macroporous structure that mimics the architecture of natural bone. nih.govrsc.org This is often achieved by incorporating magnesium-containing compounds, such as magnesium silicate (B1173343) (MS) or magnesium phosphate, with β-tricalcium phosphate (β-TCP). nih.govrsc.org The inclusion of magnesium-based components can enhance the mechanical properties of the β-TCP scaffold and allows for the slow release of magnesium ions. frontiersin.org Another design approach involves creating composite sponges from calcium phosphate cement (CPC), composed of tetracalcium phosphate (TTCP) and monocalcium phosphate monohydrate (MCPM), combined with magnesium powder and collagen. researchgate.netulster.ac.uk The porosity and pore size are critical design parameters, with pore sizes in the range of 700-900 μm and interconnected pores of 200-500 μm being targeted to emulate bone structure. researchgate.net

Fabrication Aspects: A variety of advanced manufacturing techniques are employed to fabricate these intricate scaffold structures.

3D Printing: This technology enables the precise fabrication of scaffolds with controlled, interconnected porous networks. rsc.org For MS/β-TCP scaffolds, printable inks are prepared by physically mixing β-TCP powders with varying weight percentages of MS particles. nih.govrsc.org

3D Gel-Printing and Sintering: In this method, a ceramic slurry, for instance containing β-TCP and other additives, is prepared and printed into the desired scaffold shape. nih.gov The printed structure is then freeze-dried and sintered at high temperatures to achieve its final porous ceramic form. nih.gov

Ceramic Stereolithography (CSL) and Gel Casting: CSL can be used to fabricate the primary ceramic phase of the scaffold with high accuracy. researchgate.net A secondary phase, such as a collagen gel, can then be introduced into the ceramic structure through gel casting and freeze-drying to create a biphasic composite scaffold. researchgate.net